molecular formula C15H11NO2 B2899797 Methyl 2-(3-cyanophenyl)benzoate CAS No. 352616-88-7

Methyl 2-(3-cyanophenyl)benzoate

Cat. No.: B2899797
CAS No.: 352616-88-7
M. Wt: 237.258
InChI Key: YOBFYHQCHLMCDQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2. It is a derivative of benzoic acid and is characterized by the presence of a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyanophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-cyanobenzoic acid.

    Reduction: Formation of 3-aminobenzoic acid.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-cyanophenyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the cyano group.

    Ethyl 2-(3-cyanophenyl)benzoate: Similar but with an ethyl ester instead of a methyl ester.

    3-Cyanobenzoic acid: Similar but lacks the ester functional group.

Uniqueness

Methyl 2-(3-cyanophenyl)benzoate is unique due to the presence of both the cyano and ester functional groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications .

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBFYHQCHLMCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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